Cas no 2138334-05-9 (Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-)

Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy- structure
2138334-05-9 structure
Product Name:Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-
CAS No:2138334-05-9
MF:C12H24N2O2
MW:228.331163406372
CID:5260862
Update Time:2025-07-05

Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-
    • Inchi: 1S/C12H24N2O2/c1-9(2)6-10-4-5-14(7-11(10)13)12(15)8-16-3/h9-11H,4-8,13H2,1-3H3
    • InChI Key: CWQXVEGZARPDEZ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(CC(C)C)C(N)C1)COC

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Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy- Related Literature

Additional information on Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-

Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy- (CAS No. 2138334-05-9): A Comprehensive Overview

Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy- (CAS No. 2138334-05-9) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This heterocyclic compound features a unique structural framework that combines a ketone group with a piperidine ring, making it a potential candidate for various therapeutic applications. The molecular structure of this compound, characterized by its amine and methoxy substituents, suggests a high degree of chemical versatility, which is crucial for its exploration in medicinal chemistry.

The chemical properties of Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, are influenced by its functional groups and the overall three-dimensional arrangement of its atoms. The presence of both a ketone and an amine moiety allows for diverse interactions with biological targets, including enzymes and receptors. This dual functionality makes the compound an intriguing subject for drug discovery efforts aimed at modulating specific biochemical pathways. Additionally, the methoxy group appended to the ketone moiety introduces further complexity, potentially influencing both the compound's solubility and its metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, with remarkable accuracy. Molecular dynamics simulations have revealed that the compound exhibits favorable binding affinities to several protein targets, suggesting its potential as an inhibitor or activator in various pharmacological contexts. These findings are particularly exciting given the increasing reliance on computer-aided drug design to accelerate the discovery of novel therapeutic agents.

In vitro studies have begun to elucidate the biological activity of Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-. Initial experiments indicate that the compound demonstrates moderate activity against certain enzymatic targets, which could be exploited for the development of treatments for inflammatory diseases or neurological disorders. The amine group, in particular, has been identified as a key interaction point with biological macromolecules, facilitating the compound's binding to its intended targets. This observation underscores the importance of fine-tuning the molecular structure to optimize binding interactions.

The synthesis of Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, presents unique challenges due to its complex architecture. However, recent innovations in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate piperidine ring system. These advancements not only improve the efficiency of synthesis but also open up new possibilities for modifying the compound's structure to enhance its pharmacological properties.

One of the most promising applications of Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, lies in its potential as an intermediate in the development of novel therapeutic agents. Researchers are exploring its use in creating hybrid molecules that combine the advantages of multiple pharmacophores. Such hybrid compounds could offer improved efficacy and reduced side effects compared to traditional drugs. The flexibility provided by the compound's structural framework allows chemists to tailor its properties for specific therapeutic needs, making it a valuable building block in drug design.

The regulatory landscape for new pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, is currently undergoing preclinical evaluations to assess its potential as a lead compound for further development. These studies aim to provide comprehensive data on its safety profile and biological activity before it can be considered for clinical trials. The outcomes of these evaluations will be critical in determining whether this compound progresses to human testing and eventually reaches patients suffering from various conditions.

As our understanding of complex biological systems grows, so does our ability to design molecules that interact with them in precise ways. Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, exemplifies this trend by integrating multiple functional groups into a single molecular entity. Its potential applications span across multiple therapeutic areas, including oncology, immunology, and neurology. By leveraging cutting-edge synthetic techniques and computational tools, researchers are paving the way for more effective and targeted treatments based on such sophisticated molecular architectures.

In conclusion, Ethanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-2-methoxy-, represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The combination of computational modeling and experimental validation has provided valuable insights into its potential therapeutic applications. As research progresses, this compound is poised to play a crucial role in the development of next-generation drugs that address complex diseases more effectively than current treatments.

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